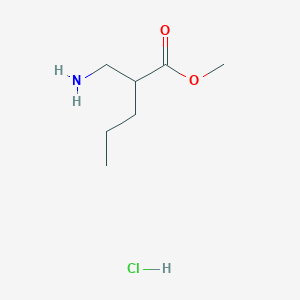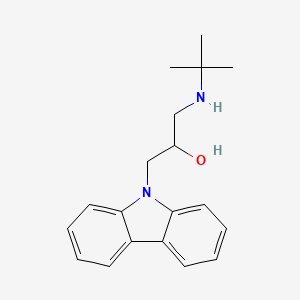
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxycarbonyl compounds are a class of organic compounds that contain an ethoxycarbonyl group (-COOCH2CH3). They are often used as intermediates in organic synthesis . Fluorine atoms in organic compounds can alter the compound’s reactivity and biological activity, making it potentially useful in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Ethoxycarbonyl compounds, for example, can undergo reactions such as hydrolysis, reduction, and the Claisen condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability . Without specific data for “2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid”, I can’t provide a detailed analysis.
科学的研究の応用
Biomass Conversion and Polymer Synthesis
Research on converting plant biomass into valuable chemicals highlights the role of furan derivatives, which are key intermediates in producing a wide range of polymers and functional materials. The use of biomass-derived compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives, including various carboxylic acids, could provide sustainable pathways for generating monomers for polymer production. Such processes may involve intermediates or reactions where structurally similar compounds to 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid could be utilized or produced (Chernyshev et al., 2017).
Advanced Materials and Catalysis
The development of new materials and catalysts is another area where related compounds find application. For instance, the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts highlights the synthesis of ester products from natural feedstocks. This method points to the potential for creating a wide range of ester-based products, possibly including those related to or derived from compounds like this compound (Sevostyanova & Batashev, 2023).
Environmental Remediation and Biodegradation
The biodegradation of polyfluoroalkyl chemicals, including research on microbial degradation pathways, offers insights into how complex organic compounds are broken down in the environment. Such studies could inform the environmental fate and remediation strategies for a wide range of synthetic organic compounds, potentially including those structurally similar to this compound (Liu & Avendaño, 2013).
Green Chemistry and Sustainable Processes
In the context of green chemistry, carbon-based solid acids have emerged as environmentally friendly catalysts for various chemical reactions. These materials offer a sustainable alternative to traditional catalysts in producing carboxylic acids and esters, among other compounds. The exploration of carbon materials for catalysis could encompass the synthesis and application of compounds like this compound in environmentally benign processes (Mahajan & Gupta, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-ethoxycarbonyl-5-fluoro-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-2-18-12(17)13(11(15)16)6-8-3-4-10(14)5-9(8)7-13/h3-5H,2,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOMTFMXHAWMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2575748.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)
![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)

![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575762.png)

![3-[2-(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2575766.png)



